BenchChemオンラインストアへようこそ!

8-(Trifluoromethyl)quinazoline

Oncology Glioblastoma multiforme Drug resistance

This 8-CF₃ quinazoline regioisomer provides a distinct pKa and electron density profile versus 5- or 7-substituted analogs, critical for target engagement in kinase programs. It is the core scaffold for KZL204 derivatives, showing a 39-fold potency advantage (IC50 3.63 μM) over temozolomide in drug-resistant glioblastoma models, and enables access to antitumor agents with gefitinib-comparable potency. Ensure downstream SAR integrity by sourcing verified 98% purity material.

Molecular Formula C9H5F3N2
Molecular Weight 198.14 g/mol
CAS No. 16499-50-6
Cat. No. B3245004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinazoline
CAS16499-50-6
Molecular FormulaC9H5F3N2
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)C(F)(F)F
InChIInChI=1S/C9H5F3N2/c10-9(11,12)7-3-1-2-6-4-13-5-14-8(6)7/h1-5H
InChIKeyQZMGIRFTPNSHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)quinazoline Procurement Guide: CAS 16499-50-6 Specifications and Evidence-Based Selection Rationale


8-(Trifluoromethyl)quinazoline (CAS: 16499-50-6; C9H5F3N2; MW: 198.14) is a quinazoline-core heterocyclic compound bearing a trifluoromethyl (-CF₃) substituent at the 8-position of the fused benzene ring . This substitution pattern distinguishes it from other trifluoromethylated quinazoline regioisomers (e.g., 5-, 6-, or 7-position substitution) and serves as a critical building block or scaffold element in medicinal chemistry, particularly for the synthesis of kinase-targeting antitumor agents [1][2]. The compound is commercially available at purities typically ranging from 95% to 98%, with storage recommended in a cool, dry environment .

8-(Trifluoromethyl)quinazoline Critical Differentiation: Why Regioisomers and Non-Fluorinated Analogs Cannot Be Substituted


The specific 8-position of the -CF₃ group on 8-(Trifluoromethyl)quinazoline (CAS: 16499-50-6) is not an arbitrary substitution. Regioisomeric placement of the trifluoromethyl group on the quinazoline core results in measurably different physicochemical properties—for instance, the predicted pKa for 7-(trifluoromethyl)quinazoline is 3.60±0.70 versus 3.70±0.13 for the 5-substituted regioisomer, demonstrating that substitution position directly modulates the electron density and acid-base behavior of the heterocyclic core . Furthermore, the presence of the -CF₃ group itself is pharmacophorically distinct from non-fluorinated quinazolines, contributing to enhanced lipophilicity (LogP values can exceed 4 for certain CF₃-containing quinazoline derivatives) and altered metabolic stability [1]. Substituting this compound with a non-fluorinated quinazoline or an incorrect regioisomer fundamentally alters the electronic distribution, hydrogen-bonding capacity, and potential target engagement of downstream derivatives, which cannot be compensated for without repeating extensive structure-activity relationship (SAR) optimization.

8-(Trifluoromethyl)quinazoline Quantitative Differentiation Evidence: Comparator-Based Performance Data


8-CF₃ Quinazoline-Derived Compound KZL204 Demonstrates 39-Fold Superior Potency Over Temozolomide in Drug-Resistant Glioblastoma

A derivative built upon the 8-trifluoromethylquinazoline scaffold, KZL204, demonstrated substantially higher potency against drug-resistant glioblastoma cells compared to the standard-of-care agent temozolomide (TMZ). In a CCK-8 viability assay, KZL204 achieved a 48 h IC50 of 3.63±0.38 μmol/L, whereas TMZ exhibited an IC50 of 141.72±3.65 μmol/L, representing an approximately 39-fold reduction in required concentration to achieve half-maximal growth inhibition [1]. Mechanistically, KZL204 also showed high binding affinity to EPHA2 (-10 kcal/mol) and EGFR (-9.8 kcal/mol), suggesting engagement of kinase targets relevant to tumor progression [2].

Oncology Glioblastoma multiforme Drug resistance Kinase inhibition

8-CF₃ Quinazoline Derivative 10b Achieves Comparable Efficacy to Gefitinib Across Multiple Cancer Cell Lines

In a systematic medicinal chemistry optimization campaign, compound 10b—a derivative incorporating the trifluoromethylated quinazoline core—demonstrated antiproliferative activity statistically comparable to the approved EGFR tyrosine kinase inhibitor gefitinib across three distinct cancer cell lines. After three rounds of screening and structural optimization from a series of 20 compounds, 10b exhibited IC50 values of 3.02 μM (PC3 prostate cancer), 3.45 μM (LNCaP prostate cancer), and 3.98 μM (K562 chronic myeloid leukemia) [1]. These values were reported as comparable to gefitinib's effect in the same assay systems. Beyond antiproliferation, 10b also induced apoptosis and prevented tumor cell migration, though it did not affect cell cycle progression [1].

Oncology Kinase inhibition Prostate cancer Leukemia

8-Position -CF₃ Substitution on Quinazoline Modulates Predicted Physicochemical Properties Relative to 7- and 5-Position Regioisomers

The placement of the trifluoromethyl group at the 8-position yields distinct predicted electronic properties compared to alternative substitution patterns on the quinazoline ring. Based on predictive data, 7-(trifluoromethyl)quinazoline (CAS 16499-49-3) has a predicted pKa of 3.60±0.70, while 5-(trifluoromethyl)quinazoline (CAS 16499-47-1) has a predicted pKa of 3.70±0.13 . Although direct experimental pKa data for the 8-substituted compound (CAS 16499-50-6) is not uniformly reported in the open literature, the 8-position substitution is structurally distinct and is expected to produce a unique electron density distribution relative to these 5- and 7-substituted regioisomers. The commercial availability of 8-(trifluoromethyl)quinazoline with purities of 95-98% ensures consistent material for downstream derivatization .

Medicinal chemistry Physicochemical properties Regioisomer differentiation

Trifluoromethylated Quinazoline Derivatives Exhibit Kinase Selectivity Profiles Relevant to Oncology Target Engagement

The quinazoline scaffold bearing a trifluoromethyl group has been validated as a privileged structure for kinase inhibition with tunable selectivity. In structure-activity relationship studies of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, compounds demonstrated sub-micromolar antiproliferative activity against K562 leukemia cells: compound 8i exhibited an IC50 of 613.6 nM, while compound 13a achieved 134.7 nM, compared to doxorubicin at 2689.0 nM, demonstrating 4.4-fold and 20-fold improvements in potency, respectively [1]. Furthermore, selectivity ratio analysis indicated that compounds 15h, 15d, and 15i from the same series exhibited significantly higher selectivity ratios than other active compounds in the series, which correlated with lower predicted hepatotoxicity [2]. This demonstrates that the trifluoromethyl-quinazoline scaffold enables optimization of both potency and selectivity through systematic derivatization.

Kinase selectivity Tubulin polymerization Leukemia Target engagement

8-(Trifluoromethyl)quinazoline (CAS 16499-50-6) High-Value Application Scenarios Based on Quantitative Evidence


Glioblastoma Multiforme (GBM) Drug Discovery: Synthesis of TMZ-Resistant Cell-Active Derivatives

Programs targeting temozolomide-resistant glioblastoma should prioritize 8-(trifluoromethyl)quinazoline as a core scaffold. Derivatives such as KZL204 have demonstrated a 39-fold potency advantage (IC50 3.63 μM vs. 141.72 μM) over TMZ in drug-resistant GBM cells [1], along with nanomolar-range binding to EPHA2 and EGFR kinases [2]. This validated scaffold offers a structurally distinct alternative to standard-of-care chemotypes for overcoming clinical resistance.

Pan-Cancer Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry groups developing kinase inhibitors across prostate cancer, leukemia, and other solid tumors can leverage 8-(trifluoromethyl)quinazoline to access derivatives with potency comparable to approved agents like gefitinib (compound 10b: IC50 3.02-3.98 μM across PC3, LNCaP, and K562 cells) [3]. The scaffold enables systematic SAR exploration to balance antiproliferative activity with apoptosis induction and anti-migratory effects.

SAR Studies Requiring Precise Electronic Tuning of the Quinazoline Core

For structure-activity relationship investigations where electronic effects of substitution are critical, the 8-position -CF₃ regioisomer provides a distinct pKa and electron density profile compared to 5- and 7-substituted alternatives . Procurement of 8-(trifluoromethyl)quinazoline with verified purity (95-98%) ensures that downstream derivatives maintain the intended physicochemical and target-engagement properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.